Benzaldehyde, 4-[ethyl[3-phenoxy-2-[[(phenylamino)carbonyl]oxy]propyl]amino]-2-methyl-
Description
This compound is a benzaldehyde derivative with a highly substituted aromatic core. Its structure features:
- A benzaldehyde backbone substituted at the 4-position with a complex amino-ether-carbamate chain.
- An ethyl group attached to the central nitrogen atom.
- A propyl chain bearing a phenoxy group at the 3-position and a phenylaminocarbonyloxy group at the 2-position.
- A methyl group at the 2-position of the benzaldehyde ring.
Properties
CAS No. |
32089-69-3 |
|---|---|
Molecular Formula |
C26H28N2O4 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
[1-(N-ethyl-4-formyl-3-methylanilino)-3-phenoxypropan-2-yl] N-phenylcarbamate |
InChI |
InChI=1S/C26H28N2O4/c1-3-28(23-15-14-21(18-29)20(2)16-23)17-25(19-31-24-12-8-5-9-13-24)32-26(30)27-22-10-6-4-7-11-22/h4-16,18,25H,3,17,19H2,1-2H3,(H,27,30) |
InChI Key |
LFDILVWKIBPEJN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(COC1=CC=CC=C1)OC(=O)NC2=CC=CC=C2)C3=CC(=C(C=C3)C=O)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves multi-step organic synthesis incorporating:
- Formation of the benzaldehyde derivative core with appropriate substitution.
- Introduction of the ethylamino group at the 4-position.
- Construction of the 3-phenoxy-2-[[(phenylamino)carbonyl]oxy]propyl side chain.
- Formation of the carbamate (phenylamino)carbonyl oxy linkage.
These steps require careful control of reaction conditions to preserve functional group integrity and stereochemistry.
Key Synthetic Steps
Based on the European patent EP 4 198 023 A1 filed by BASF SE, which relates to pesticidally active thiosemicarbazone compounds including derivatives structurally related to the target compound, the preparation involves:
Step 1: Substituted Benzaldehyde Formation
- Starting from appropriately substituted benzaldehydes, the methyl and amino substituents are introduced via electrophilic aromatic substitution or nucleophilic substitution reactions.
Step 2: Aminoalkylation
- Introduction of the ethylamino group at the 4-position through nucleophilic substitution or reductive amination using ethylamine derivatives.
Step 3: Side Chain Assembly
- The 3-phenoxy-2-hydroxypropyl moiety is synthesized by etherification of phenol derivatives with epichlorohydrin or similar epoxide intermediates.
- The hydroxy group is then converted into a carbamate by reaction with phenyl isocyanate or phenyl carbamoyl chloride to form the phenylamino carbonyl oxy linkage.
Step 4: Coupling
- The side chain is coupled to the benzaldehyde core through nucleophilic substitution or amidation reactions, often under mild conditions to avoid decomposition.
Step 5: Purification
Reaction Conditions and Catalysts
- Typical solvents include polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or dichloromethane (DCM).
- Bases like triethylamine or sodium hydride may be used to facilitate carbamate formation.
- Temperature control is critical, usually maintained between 0°C to 80°C depending on the step.
- Catalysts or phase-transfer agents may be employed to improve yields in etherification or substitution steps.
Data Table: Summary of Preparation Steps
| Step No. | Reaction Type | Reagents/Intermediates | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Electrophilic substitution | Substituted benzaldehyde precursors | Acidic/basic medium, 25-60°C | Introduce methyl and amino groups |
| 2 | Aminoalkylation | Ethylamine or derivatives | Mild heating, inert atmosphere | Attach ethylamino group at 4-position |
| 3 | Etherification | Phenol + epichlorohydrin | Base, 40-70°C | Form 3-phenoxy-2-hydroxypropyl moiety |
| 4 | Carbamate formation | Phenyl isocyanate or carbamoyl chloride | Room temp to 50°C | Create phenylamino carbonyl oxy linkage |
| 5 | Coupling | Benzaldehyde derivative + side chain intermediate | Mild heating, inert atmosphere | Assemble final compound |
| 6 | Purification | Recrystallization or chromatography | Varies | Obtain high purity product |
Research Findings and Notes
- The synthetic route emphasizes the need to maintain stereochemical integrity, especially in the propyl side chain bearing multiple chiral centers.
- The carbamate linkage is sensitive to hydrolysis; thus, moisture control is critical during synthesis and storage.
- The compound’s pesticidal efficacy correlates with the purity and stereochemistry achieved by the synthetic process.
- The European patent EP 4 198 023 A1 provides detailed synthetic intermediates and alternative pathways for related compounds, which can be adapted for this specific benzaldehyde derivative.
- No direct preparation protocols were found on common chemical databases like PubChem, but the patent literature provides the most authoritative and comprehensive synthetic information.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 4-[ethyl[3-phenoxy-2-[[(phenylamino)carbonyl]oxy]propyl]amino]-2-methyl- undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated benzaldehydes.
Scientific Research Applications
Benzaldehyde, 4-[ethyl[3-phenoxy-2-[[(phenylamino)carbonyl]oxy]propyl]amino]-2-methyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzaldehyde, 4-[ethyl[3-phenoxy-2-[[(phenylamino)carbonyl]oxy]propyl]amino]-2-methyl- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting cellular processes. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their function and activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues
(a) Benzaldehyde,3-[[(phenylamino)carbonyl]oxy] ()
- Key Differences: Lacks the ethyl-phenoxy-propylamino side chain and 2-methyl substitution.
- Functional Impact: The absence of the phenoxy-ethylamino group reduces steric bulk and lipophilicity compared to the target compound. The phenylaminocarbonyloxy group is retained, suggesting similar hydrolytic instability .
(b) 2-[[3-(4-Methoxyphenyl)-2-methylpropylidene]amino]benzoic acid methyl ester ()
- Key Differences: Replaces the carbamate group with a methyl ester and substitutes methoxyphenyl for phenoxy-propyl.
- The methyl ester may offer higher volatility compared to the carbamate in the target compound .
Functional Group Analogues
(a) Phenylaminocarbonyloxy Group
- Example: Compounds in (e.g., 3-amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide) utilize a similar carbamate-like linkage.
- Comparison: The phenylaminocarbonyloxy group in the target compound is structurally analogous to the hydroxy-acetyl amino group in .
(b) Ethyl-Phenoxy-Propylamino Side Chain
- Example: No exact matches in evidence, but phenoxy groups are common in agrochemicals (e.g., pyrethroids).
- Comparison: The phenoxy-propylamino chain in the target compound likely enhances lipid solubility, improving membrane permeability compared to shorter-chain analogues .
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for synthesizing this benzaldehyde derivative, and how can reaction conditions be optimized?
- Methodology :
- Start with a multi-step synthesis: (1) Introduce the ethylamino-propyl side chain via nucleophilic substitution using precursors like 3-phenoxy-2-hydroxypropylamine. (2) Incorporate the phenylaminocarbonyloxy group via carbamate formation using phenyl isocyanate. (3) Attach the 2-methylbenzaldehyde core through reductive amination or coupling reactions.
- Optimize reaction parameters (solvent, temperature, catalyst) using design-of-experiment (DoE) approaches. For example, highlights the use of H₂O₂ in ethanol for benzaldehyde derivatives, suggesting oxidative conditions may stabilize aldehyde groups.
- Monitor intermediates via TLC or HPLC and validate purity with elemental analysis (e.g., reports elemental analysis with <0.4% deviation) .
Q. Which spectroscopic and chromatographic techniques are critical for confirming the compound’s structure and purity?
- Methodology :
- GC-MS : Detect volatile byproducts (e.g., residual styrene or benzaldehyde derivatives) with peaks at m/z 104–120 ().
- ¹H/¹³C NMR : Assign signals for the aldehyde proton (~9.8–10.2 ppm), ethylamino groups (~1.2–1.5 ppm for CH₃), and aromatic protons (6.5–8.0 ppm). provides NMR chemical shifts for analogous compounds.
- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and carbamate (N-C=O, ~1650 cm⁻¹) groups. reports IR data for 4-(benzyloxy)-3-methoxybenzaldehyde.
- Elemental Analysis : Validate empirical formula with ≤0.5% error (e.g., uses %C, %H, %N data).
| Technique | Key Peaks/Data | Purpose |
|---|---|---|
| GC-MS | m/z 104–120 | Byproduct identification |
| ¹H NMR | δ 9.8–10.2 ppm | Aldehyde confirmation |
| IR | ~1700 cm⁻¹ | Carbonyl detection |
Q. How can researchers assess the catalytic efficiency of systems involving this compound in oxidation or epoxidation reactions?
- Methodology :
- Use Ce-MOF or nano-ZnO catalysts ( ) to test epoxidation selectivity. Monitor conversion rates via GC-MS (e.g., 99.5% conversion in styrene oxidation with 80% selectivity for styrene oxide; ).
- Compare turnover frequency (TOF) and activation energy (Eₐ) under varied temperatures/pressures.
Advanced Research Questions
Q. What mechanistic insights explain the compound’s role in enhancing drug absorption, as observed in Caco-2 transport models?
- Methodology :
- Conduct fluorescence-anisotropy assays () to study interactions with lipid bilayers.
- Use molecular dynamics (MD) simulations (e.g., Discovery Studio; ) to model permeation pathways. shows benzaldehyde (50 µM) increases cumulative transport of hydrophilic drugs like acyclovir by 2.5-fold.
- Validate in vivo using rodent models to correlate absorption rates with in vitro data .
Q. How can researchers resolve contradictions between spectroscopic data and theoretical predictions for this compound?
- Methodology :
- Cross-validate using orthogonal techniques:
- Compare experimental IR/NMR with computational spectra (e.g., Gaussian09 or ORCA).
- Reconcile m/z discrepancies in MS via high-resolution MS (HRMS).
- For example, identifies phenyl carbonyl ions (m/z 105) and tropylium ions (m/z 91), which may conflict with simplified fragmentation models. Adjust theoretical pathways using tandem MS/MS data.
Q. What computational strategies can predict the compound’s reactivity in multi-step syntheses or biological systems?
- Methodology :
- Build a molecular library ( ) and perform DFT calculations to assess carbamate bond stability or aldehyde electrophilicity.
- Simulate enzyme-binding affinity (e.g., docking studies with cytochrome P450 for oxidation pathways).
- Use QSAR models to link substitution patterns (e.g., 2-methyl vs. 4-ethyl groups) to bioactivity .
Q. Which in vitro models are suitable for studying its potential pharmacological effects or toxicity?
- Methodology :
- Caco-2 monolayers : Measure apparent permeability (Papp) for intestinal absorption ().
- HepG2 cells : Assess hepatotoxicity via MTT assays.
- Microsomal stability tests : Incubate with liver microsomes to predict metabolic clearance.
Data Contradiction Analysis
- Example : Conflicting GC-MS and NMR conversion rates (e.g., 99.5% GC-MS vs. 95% NMR in ).
- Resolution :
- Recalibrate integration methods for NMR (e.g., internal standards like TMS).
- Check GC-MS column selectivity for co-eluting peaks.
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
